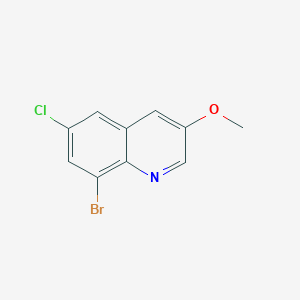
Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate is a chemical compound that features a pyrazole ring substituted with diethyl ester groups and a tert-butoxycarbonyl (Boc)-protected aminoethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Diethyl Ester Groups: The diethyl ester groups are introduced via esterification reactions using ethanol and an acid catalyst.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The diethyl ester groups can be hydrolyzed to carboxylic acids under basic or acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Deprotection Reactions: Free amine derivatives.
Ester Hydrolysis: Carboxylic acids.
Scientific Research Applications
Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate involves its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then interact with other molecules through nucleophilic substitution or addition reactions. The pyrazole ring provides a stable scaffold that can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Diethyl (Boc-amino)malonate: Similar in having a Boc-protected amino group and diethyl ester groups.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Share the Boc-protected amino functionality.
Uniqueness
Diethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1h-pyrazole-3,5-dicarboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other Boc-protected compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and potential pharmaceutical agents.
Properties
Molecular Formula |
C16H25N3O6 |
|---|---|
Molecular Weight |
355.39 g/mol |
IUPAC Name |
diethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25N3O6/c1-6-23-13(20)11-10-12(14(21)24-7-2)19(18-11)9-8-17-15(22)25-16(3,4)5/h10H,6-9H2,1-5H3,(H,17,22) |
InChI Key |
ANRRSJGGVCFYRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCNC(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)

![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)


![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)


